4-[(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine
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Overview
Description
4-[(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a fluoropyrimidine moiety, a sulfonyl group, and a morpholine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 5-fluoropyrimidine with an appropriate sulfonyl chloride to introduce the sulfonyl group. This is followed by the formation of the octahydrocyclopenta[c]pyrrol ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A related compound used as a starting material for various chemical syntheses.
5-Fluoro-2-cyano pyrimidine: Another fluoropyrimidine derivative with applications in medicinal chemistry.
Uniqueness
4-[(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine is unique due to its combination of a fluoropyrimidine moiety, a sulfonyl group, and a morpholine ring.
Properties
Molecular Formula |
C16H23FN4O4S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]sulfonyl]morpholine |
InChI |
InChI=1S/C16H23FN4O4S/c17-14-8-18-15(19-9-14)25-12-16-3-1-2-13(16)10-21(11-16)26(22,23)20-4-6-24-7-5-20/h8-9,13H,1-7,10-12H2 |
InChI Key |
BCEXFGOEPMAUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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